(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride
Overview
Description
(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl group, a methyl group, and an amino group attached to a succinate backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of (S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride typically involves several steps. One common method includes the protection of the amino group, followed by the introduction of the tert-butyl and methyl groups. The final step involves the formation of the hydrochloride salt. Industrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Medicine: This compound is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the tert-butyl and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride can be compared with other similar compounds, such as:
(S)-1-tert-Butyl 4-methyl 2-aminosuccinate: Lacks the hydrochloride salt form.
®-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride: The enantiomer of the compound, which may have different biological activities.
4-methyl 2-aminosuccinate hydrochloride: Lacks the tert-butyl group.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the tert-butyl group, which can influence its chemical and biological properties.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl (2S)-2-aminobutanedioate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(12)6(10)5-7(11)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBVDHWVRGDHRV-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855733 | |
Record name | 1-tert-Butyl 4-methyl L-aspartate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34582-30-4 | |
Record name | 1-tert-Butyl 4-methyl L-aspartate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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